molecular formula C17H18BrN3O3 B2864020 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 922880-16-8

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2864020
CAS No.: 922880-16-8
M. Wt: 392.253
InChI Key: RQCHLNUYZDDZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a pyridazinone core substituted with a bromophenyl group and a tetrahydrofuran-2-ylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acetamide Formation: The final step involves the reaction of the pyridazinone derivative with tetrahydrofuran-2-ylmethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the bromophenyl group, potentially yielding dihydropyridazinones or debrominated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Dihydropyridazinones or debrominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the material science industry, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-13-5-3-12(4-6-13)15-7-8-17(23)21(20-15)11-16(22)19-10-14-2-1-9-24-14/h3-8,14H,1-2,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHLNUYZDDZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.